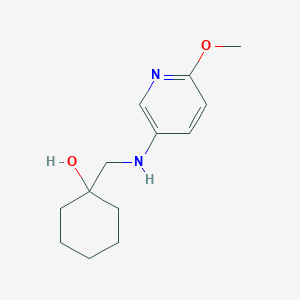![molecular formula C11H21N B15278675 6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
6,6,8-Trimethyl-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,8-Trimethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C₁₁H₂₁N. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of three methyl groups and an azaspiro moiety makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,8-Trimethyl-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate precursors under conditions that promote the formation of the spiro linkage. For instance, the use of radical initiators or specific catalysts can facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to achieve efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6,6,8-Trimethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6,6,8-Trimethyl-1-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6,6,8-Trimethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane: Another spirocyclic compound with an additional methyl group, which may exhibit different chemical and biological properties.
1-Oxa-6-azaspiro[3.5]nonane:
Uniqueness: 6,6,8-Trimethyl-1-azaspiro[3.5]nonane is unique due to its specific arrangement of methyl groups and the azaspiro moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
6,6,8-trimethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C11H21N/c1-9-6-10(2,3)8-11(7-9)4-5-12-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
DUTFQUFCWMDXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CCN2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
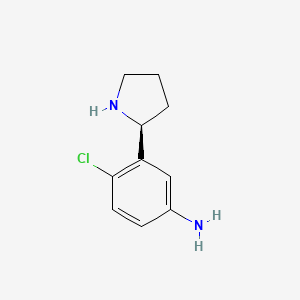
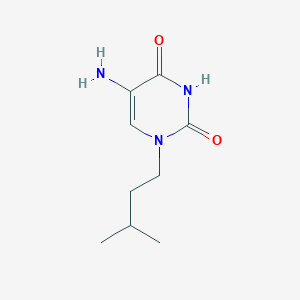
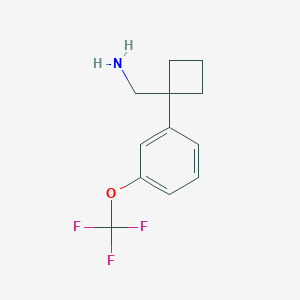
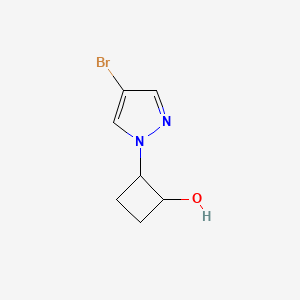
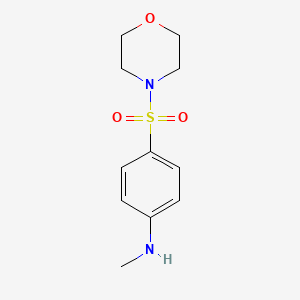
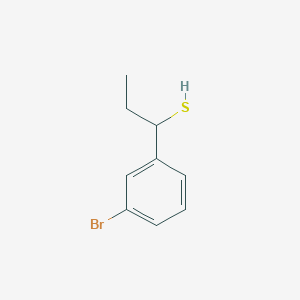
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
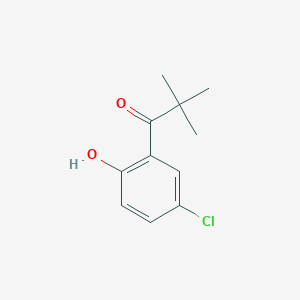
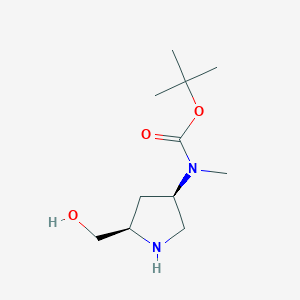
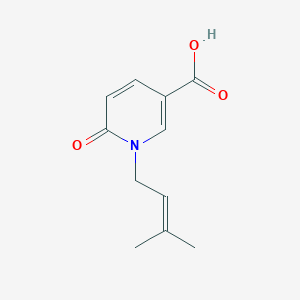
amine](/img/structure/B15278673.png)
